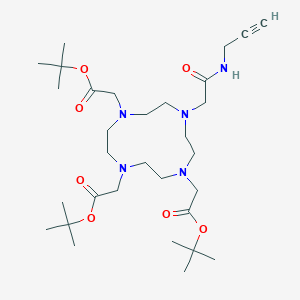

Propargyl-DOTA-tris(tBu)ester

Vue d'ensemble

Description

Propargyl-DOTA-tris(tBu)ester is a chemical compound that has garnered significant interest in various scientific fields due to its unique characteristics. It is a bifunctional chelator containing an alkyne group, an alkyl linker, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. This compound is widely used in diagnostic and therapeutic applications, such as magnetic resonance imaging contrast agents, positron emission tomography and single-photon emission computed tomography imaging agents, and radiotherapeutic agents .

Applications De Recherche Scientifique

Propargyl-DOTA-tris(tBu)ester has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Propargyl-DOTA-tris(tBu)ester is a bifunctional DOTA derivative . It is primarily used for “Click” reactions . The compound’s primary targets are peptides and antibodies , which it labels for various applications, including drug delivery .

Mode of Action

The compound’s mode of action involves the formation of stable and inert complexes under physiological conditions . It has a free carboxyl group that can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups .

Pharmacokinetics

The compound is known to have good solubility in dmf and dcm , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the successful labeling of peptides and antibodies . This labeling facilitates the development of DOTA-linked molecular imaging and therapy agents for clinical translation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . Furthermore, the removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction . The progress of this reaction should be monitored as the cleavage of these esters is slow, owing to the proximity of the basic ring nitrogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-DOTA-tris(tBu)ester typically involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. This method is efficient and cost-effective, facilitating the rapid and high-purity preparation of DOTA-linked peptides for imaging and therapy . The synthetic strategy includes the functionalization of peptides with the DOTA chelator, followed by radiolabeling with isotopes such as gallium-68 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the solid-phase synthesis approach mentioned above can be scaled up for industrial applications, ensuring high purity and efficiency in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Propargyl-DOTA-tris(tBu)ester undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include uronium or phosphonium coupling reagents for activating the free carboxyl group, enabling its attachment to peptide amino groups . The removal of the tert-butyl ester groups occurs during the course of the trifluoroacetic acid-mediated cleavage reaction .

Major Products Formed

The major products formed from these reactions include DOTA-coupled peptides and radiolabeled peptides, which are used in various imaging and therapeutic applications .

Comparaison Avec Des Composés Similaires

Propargyl-DOTA-tris(tBu)ester is compared with other similar compounds, such as DOTA-tris-(tBu ester) and azido-mono-amide-DOTA-tris-(tBu ester). These compounds share similar chelating properties but differ in their functional groups and specific applications .

List of Similar Compounds

- DOTA-tris-(tBu ester)

- Azido-mono-amide-DOTA-tris-(tBu ester)

- NO2A-butyne-bis-(tBu ester)

Propriétés

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCCMOOFLZFMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

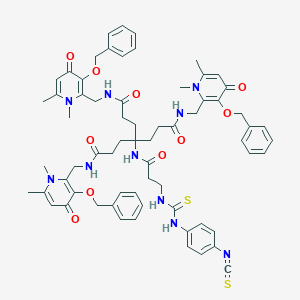

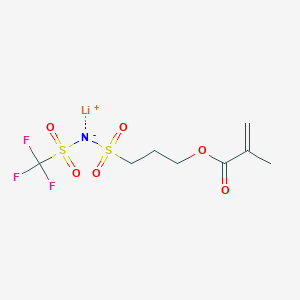

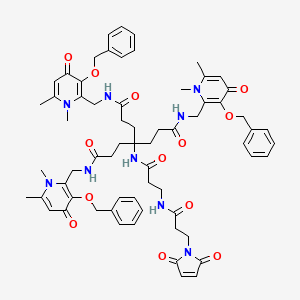

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)